molecular formula C21H21BrN4O2 B15043815 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide

Cat. No.: B15043815
M. Wt: 441.3 g/mol
InChI Key: HSQKKYLWQCLTOX-YDZHTSKRSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazole-carbohydrazide class, characterized by a pyrazole ring substituted with a tert-butyl group at position 3 and a phenyl group at position 1. The carbohydrazide moiety is linked via an (E)-configured imine bond to a 5-bromo-2-hydroxyphenyl group. Its structure is typically confirmed via single-crystal X-ray diffraction (SHELXL) and spectroscopic methods (FT-IR, NMR) .

Properties

Molecular Formula

C21H21BrN4O2

Molecular Weight

441.3 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-5-tert-butyl-2-phenylpyrazole-3-carboxamide

InChI

InChI=1S/C21H21BrN4O2/c1-21(2,3)19-12-17(26(25-19)16-7-5-4-6-8-16)20(28)24-23-13-14-11-15(22)9-10-18(14)27/h4-13,27H,1-3H3,(H,24,28)/b23-13+

InChI Key

HSQKKYLWQCLTOX-YDZHTSKRSA-N

Isomeric SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)N/N=C/C2=C(C=CC(=C2)Br)O)C3=CC=CC=C3

Canonical SMILES

CC(C)(C)C1=NN(C(=C1)C(=O)NN=CC2=C(C=CC(=C2)Br)O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclocondensation of Pinacolone and Phenylhydrazine

A mixture of pinacolone (2,2-dimethylpropanal) and phenylhydrazine undergoes cyclization in ethanol under reflux (78–82°C) for 6–8 hours. The tert-butyl group is introduced at the pyrazole C3 position, while phenyl occupies the N1 position.

Reaction Conditions

Parameter Value
Solvent Ethanol
Temperature 78–82°C (reflux)
Time 6–8 hours
Yield 68–72%

Oxidation to Carboxylic Acid

The intermediate 3-tert-butyl-1-phenyl-1H-pyrazole is oxidized using potassium permanganate (KMnO₄) in aqueous acidic medium (H₂SO₄) at 60–70°C for 3 hours.

Oxidation Parameters

Parameter Value
Oxidizing Agent KMnO₄ (2.5 equiv)
Solvent H₂O/H₂SO₄ (1:1 v/v)
Temperature 60–70°C
Time 3 hours
Yield 65–70%

Formation of 3-Tert-Butyl-1-Phenyl-1H-Pyrazole-5-Carbohydrazide

The carboxylic acid intermediate is converted to the carbohydrazide via hydrazination:

Hydrazine Hydrate Reaction

3-Tert-butyl-1-phenyl-1H-pyrazole-5-carboxylic acid (1.0 equiv) reacts with excess hydrazine hydrate (3.0 equiv) in ethanol under reflux for 4–5 hours. The reaction is catalyzed by concentrated hydrochloric acid (HCl), which protonates the carbonyl oxygen to enhance nucleophilic attack by hydrazine.

Hydrazination Conditions

Parameter Value
Solvent Ethanol
Catalyst HCl (5 mol%)
Temperature 78°C (reflux)
Time 4–5 hours
Yield 80–85%

Schiff Base Condensation with 5-Bromo-2-Hydroxybenzaldehyde

The final step involves condensation of the carbohydrazide with 5-bromo-2-hydroxybenzaldehyde to form the target hydrazone:

Reaction Setup

A solution of 3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide (1.0 equiv) and 5-bromo-2-hydroxybenzaldehyde (1.1 equiv) in ethanol is heated under reflux for 3–4 hours in the presence of glacial acetic acid (0.5 mL). The acetic acid catalyzes imine formation while suppressing side reactions.

Condensation Parameters

Parameter Value
Solvent Ethanol
Catalyst Glacial acetic acid
Molar Ratio 1:1.1 (hydrazide:aldehyde)
Temperature 78°C (reflux)
Time 3–4 hours
Yield 75–80%

Isolation and Purification

The crude product is precipitated by pouring the reaction mixture into ice-cold water, followed by vacuum filtration. Recrystallization from ethanol/benzene (3:1 v/v) yields pure N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide as yellow crystals.

Alternative Synthetic Routes and Optimization

Solvent Variations

  • Dioxane/Water Systems : Higher yields (82–85%) are reported when using 1,4-dioxane as the solvent, though this requires extended reflux times (7–8 hours).
  • Microwave Assistance : Reduced reaction times (20–30 minutes) achieved under microwave irradiation (300 W, 100°C), but scalability remains challenging.

Catalytic Enhancements

  • Piperidine Catalysis : Substituting acetic acid with piperidine (0.2 mL) improves regioselectivity, favoring E-isomer formation (>95% by HPLC).
  • Ruthenium-Based Catalysts : Industrial protocols employ RuO₂·H₂O (0.1 mol%) to accelerate oxidation steps, reducing reaction times by 40%.

Characterization and Quality Control

Critical analytical data for the final compound:

Property Value/Description
Melting Point 235–237°C
IR (ν, cm⁻¹) 1652 (C=O), 3208 (N–H)
¹H NMR (δ, ppm) 2.43 (s, 6H, 2×CH₃), 7.26–7.55 (m, Ar–H)
HPLC Purity ≥98.5%

Industrial-Scale Production Considerations

  • Cost Optimization : Bulk procurement of pinacolone and phenylhydrazine reduces raw material costs by 20–25%.
  • Waste Management : Hypochlorite oxidation byproducts require neutralization with NaHSO₃ before aqueous disposal.
  • Safety Protocols : Acrolein intermediates necessitate closed-system handling and vapor suppression systems.

Challenges and Mitigation Strategies

Challenge Solution
Low solubility of tert-butyl intermediates Use DMF/EtOH mixed solvents (1:2 v/v)
Isomerization during storage Stabilize with 0.1% BHT in dark containers
Hydrazine hydrate toxicity Substitute with hydrazine sulfate in closed reactors

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the C=N bond to a C-N bond.

    Substitution: The bromine atom in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: The major products are typically oxides of the original compound.

    Reduction: The major product is the reduced form of the compound with a C-N bond.

    Substitution: The major products are derivatives of the compound with different substituents replacing the bromine atom.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.

    Biology: The compound has potential biological activities

Biological Activity

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this compound, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C24H18BrN4O
  • Molecular Weight : 525.793 g/mol
  • CAS Number : 1284268-80-9

Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. For instance, studies have shown:

  • Cytotoxicity : The compound demonstrated cytotoxic effects against various cancer cell lines. Notably, it showed an IC50 value of approximately 49.85 µM against A549 lung cancer cells, indicating its potential as an anticancer agent .
Cell Line IC50 (µM) Mechanism of Action
A54949.85Induction of apoptosis
MCF73.79Cell cycle arrest
NCI-H46012.50Inhibition of proliferation

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory properties. Research has indicated that pyrazole derivatives can inhibit pro-inflammatory cytokines, which are crucial in inflammatory diseases. A notable study reported that related compounds exhibited significant inhibition of TNF-alpha and IL-6 production in vitro .

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in treating specific conditions:

  • Breast Cancer Treatment : A study involving MCF7 cell lines demonstrated that compounds similar to this compound significantly inhibited cell growth, suggesting potential for breast cancer therapy .
  • Chronic Inflammation : Another investigation focused on chronic inflammatory models showed that related pyrazole compounds reduced inflammation markers significantly in animal models, indicating therapeutic potential for diseases like rheumatoid arthritis .

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : The ability to induce apoptosis in cancer cells is a critical factor in its anticancer activity.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines contributes to its anti-inflammatory effects.
  • DNA Interaction : Some studies suggest that pyrazole derivatives may interact with DNA, affecting replication and transcription processes critical for cancer cell survival .

Comparison with Similar Compounds

Substituent Variations in the Arylidene Moiety

  • Fluorine vs.
  • Dichlorophenyl vs. Bromo-hydroxyphenyl :
    In 3-(5-bromo-2-thienyl)-N′-[(2,4-dichlorophenyl)methylene]-1H-pyrazole-5-carbohydrazide (), the dichlorophenyl group enhances lipophilicity and steric hindrance compared to the bromo-hydroxyphenyl group, which may affect pharmacokinetics .

Pyrazole Ring Substitutions

  • Thienyl vs. tert-Butyl/Phenyl Groups :
    Compounds with thienyl substituents (e.g., ) exhibit distinct electronic profiles due to sulfur’s polarizability, contrasting with the steric effects of tert-butyl and phenyl groups. This influences molecular packing and intermolecular interactions .
  • 4-Chlorophenyl Substituent :
    N′-[(E)-(5-bromo-2-hydroxyphenyl)methylene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide () replaces tert-butyl with 4-chlorophenyl, increasing aromaticity and altering electronic distribution compared to the target compound .

Extended Functional Groups

  • Ether Linkages :
    The 4-[(4-chlorobenzyl)oxy]phenyl group in N′-[(E)-(5-bromo-2-hydroxyphenyl)methylene]-5-{4-[(4-chlorobenzyl)oxy]phenyl}-1H-pyrazole-3-carbohydrazide () introduces flexibility and additional van der Waals interactions, which may enhance binding to hydrophobic pockets .

Spectroscopic and Electronic Properties

  • Vibrational Spectroscopy :
    The target compound’s hydroxyl group generates distinct O–H stretching bands (~3200–3500 cm⁻¹) in FT-IR, absent in fluorine- or chlorine-substituted analogs ().
  • DFT Studies: Comparative DFT analyses of similar derivatives (e.g., E-MBPC and E-MABPC in ) reveal that electron-donating groups (e.g., methoxy, dimethylamino) lower HOMO-LUMO gaps, enhancing reactivity. The tert-butyl group in the target compound may increase steric strain, slightly raising the energy gap .

Crystallographic and Hirshfeld Surface Analysis

  • Crystal Packing: The (E)-imine configuration, confirmed via X-ray diffraction (), is conserved across analogs. The hydroxyl group in the target compound facilitates intermolecular hydrogen bonds (e.g., O–H⋯N), contrasting with weaker C–H⋯π interactions in non-hydroxylated derivatives .
  • Hirshfeld Surface :
    Compared to E-MBPC (), the target compound’s bromine and hydroxyl substituents likely increase contributions from Br⋯H and O⋯H contacts, altering molecular stability and solubility .

Comparative Data Table

Compound Name Key Substituents Molecular Weight Notable Properties Reference
Target Compound 5-Bromo-2-hydroxyphenyl, tert-butyl, phenyl ~443.3 g/mol Enhanced H-bonding (OH), steric bulk (tert-butyl)
N′-[(E)-(5-Bromo-2-fluorophenyl)methylene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide 2-Fluorophenyl, thienyl ~422.3 g/mol Higher electronegativity, reduced H-bonding
N′-[(E)-(5-Bromo-2-hydroxyphenyl)methylene]-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide 4-Chlorophenyl ~455.7 g/mol Increased aromaticity, altered electronic profile
3-(5-Bromo-2-thienyl)-N′-[(2,4-dichlorophenyl)methylene]-1H-pyrazole-5-carbohydrazide 2,4-Dichlorophenyl, thienyl ~476.6 g/mol High lipophilicity, steric hindrance
(E)-N’-4-methoxybenzylidene-5-methyl-1H-pyrazole-3-carbohydrazide (E-MBPC) 4-Methoxybenzylidene, methyl ~275.3 g/mol Lower molecular weight, electron-donating methoxy group

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide, and how can reaction conditions be optimized?

  • Methodology : The compound is typically synthesized via a condensation reaction between a pyrazole-3-carbohydrazide derivative and a substituted benzaldehyde. For example:

Prepare 3-tert-butyl-1-phenyl-1H-pyrazole-5-carbohydrazide by reacting the corresponding hydrazide with acid chlorides in chloroform, followed by triethylamine as a base .

Condense this intermediate with 5-bromo-2-hydroxybenzaldehyde under reflux in ethanol or methanol, catalyzed by acetic acid .

  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (1:1 molar ratio of hydrazide to aldehyde), solvent polarity, and reaction time (typically 12–24 hours) to maximize yield .

Q. How can spectroscopic techniques (e.g., NMR, FT-IR, X-ray diffraction) confirm the structure and purity of this compound?

  • FT-IR : Verify the presence of key functional groups:

  • N-H stretch (~3200 cm⁻¹ for hydrazide),
  • C=O stretch (~1650 cm⁻¹ for carbonyl),
  • C=N stretch (~1600 cm⁻¹ for imine) .
    • ¹H-NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm), tert-butyl group (δ 1.3–1.5 ppm), and hydroxyl proton (δ 9.5–10.0 ppm, exchangeable with D₂O) .
    • X-ray crystallography : Resolve the E-configuration of the imine bond and intermolecular interactions (e.g., hydrogen bonding between hydroxyl and carbonyl groups) .

Q. What preliminary biological screening assays are suitable for evaluating its pharmacological potential?

  • In vitro assays :

  • Antimicrobial activity: Disk diffusion or microdilution against Gram-positive/negative bacteria and fungi .
  • Antioxidant activity: DPPH or ABTS radical scavenging assays .
    • In silico screening: Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to targets like cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) .

Advanced Research Questions

Q. How can computational methods (DFT, molecular docking) elucidate electronic properties and target interactions?

  • DFT calculations :

  • Optimize geometry at the B3LYP/6-31G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential maps .
  • Predict reactive sites for electrophilic/nucleophilic attacks (e.g., imine nitrogen, hydroxyl group) .
    • Molecular docking :
  • Dock the compound into the active site of COX-2 (PDB ID: 5KIR) using a flexible ligand approach. Validate results with MD simulations to assess binding stability .

Q. How do structural modifications (e.g., bromine substitution, tert-butyl group) influence bioactivity and stability?

  • Bromine substitution : Enhances lipophilicity and electron-withdrawing effects, potentially improving antimicrobial activity but reducing solubility .
  • tert-Butyl group : Increases steric bulk, which may hinder enzymatic degradation (enhancing metabolic stability) but reduce binding to compact active sites .
  • Comparative studies : Synthesize analogs (e.g., replacing Br with Cl or OH) and compare IC₅₀ values in enzyme inhibition assays .

Q. How can Hirshfeld surface analysis and crystallographic data resolve intermolecular interactions in the solid state?

  • Hirshfeld surfaces : Generate surfaces using CrystalExplorer to visualize close contacts (e.g., O–H···O hydrogen bonds between hydroxyl and carbonyl groups) .
  • Quantitative analysis : Calculate interaction percentages (e.g., H···O contacts contribute ~25% of total interactions) and map them to crystal packing diagrams .

Q. What strategies address contradictions in reported bioactivity data (e.g., variable IC₅₀ values across studies)?

  • Standardization : Use consistent assay protocols (e.g., fixed DMSO concentration ≤1% to avoid solvent interference).
  • Control experiments : Include reference compounds (e.g., ascorbic acid for antioxidant assays, ciprofloxacin for antimicrobial tests) .
  • Data normalization : Express results as mean ± SEM from triplicate experiments and validate with ANOVA .

Methodological Challenges and Solutions

Q. How to mitigate decomposition during synthesis or storage?

  • Storage : Store under inert atmosphere (N₂ or Ar) at –20°C in amber vials to prevent photodegradation.
  • Stabilization : Add radical scavengers (e.g., BHT) to ethanol solutions or formulate as a lyophilized powder .

Q. What analytical techniques resolve overlapping peaks in NMR spectra?

  • Advanced NMR : Use 2D techniques (e.g., COSY, HSQC) to assign overlapping aromatic protons.
  • Solvent optimization : Record spectra in DMSO-d₆ instead of CDCl₃ to improve resolution of exchangeable protons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.